1-((S)-2-Amino-propionyl)-pyrrolidin-3-one

Medicinal Chemistry Peptidomimetics ADME Optimization

Peptide lead optimization often stalls due to poor membrane permeability and excessive hydrogen-bond donors in natural dipeptides. 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one (CAS 1354020-09-9) resolves this by bioisosterically replacing the carboxylic acid of L-alanyl-L-proline with a 3-oxo group, reducing TPSA to 63.4 Ų and H-bond donors to 1 while preserving chiral (S)-configuration at the alanine α-carbon. Key advantages: (1) TPSA reduction of 24.2% vs. native dipeptide predicts improved passive permeability for intracellular/CNS targets. (2) Single-step HATU/DIPEA coupling eliminates the deprotection step required for Boc/Fmoc analogs, accelerating library synthesis. (3) The 3-pyrrolidinone scaffold is validated in HIV protease inhibitor programs (cell-based IC50 1-10 μM) and mirrors the (2S)-2-aminopropanoyl-pyrrolidine motif of clinical-stage arginase inhibitor numidargistat. Supplied at NLT 98% purity with full NMR, HPLC, and LC-MS documentation from ISO-certified facilities, ensuring batch-to-batch consistency across parallel synthesis campaigns.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B7923729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((S)-2-Amino-propionyl)-pyrrolidin-3-one
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(=O)C1)N
InChIInChI=1S/C7H12N2O2/c1-5(8)7(11)9-3-2-6(10)4-9/h5H,2-4,8H2,1H3/t5-/m0/s1
InChIKeyDNPVEKGFQWHFFE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((S)-2-Amino-propionyl)-pyrrolidin-3-one: Chiral Building Block Overview


1-((S)-2-Amino-propionyl)-pyrrolidin-3-one (CAS 1354020-09-9; IUPAC 1-[(2S)-2-aminopropanoyl]pyrrolidin-3-one) is a chiral, non-proteinogenic aminopyrrolidinone building block with molecular formula C7H12N2O2 and molecular weight 156.18 g/mol . It features an (S)-configured alanine-derived α-aminopropanoyl moiety coupled via an amide bond to a pyrrolidin-3-one ring, positioning it structurally as an alanine-proline dipeptide chimera in which the proline carboxylic acid is bioisosterically replaced by a ketone at the 3-position [1]. The compound carries a free primary amine (H-bond donors = 1; H-bond acceptors = 3; TPSA = 63.4 Ų; LogP = −0.865; rotatable bonds = 1) and is supplied at ≥97–98% purity by multiple ISO-certified vendors with full analytical documentation including NMR, HPLC, and LC-MS .

Single (S)-enantiomer with free amine for direct one-step coupling
Differentiated polarity and hydrogen-bonding profile for membrane permeability research
3-Pyrrolidinone core reported in protease-targeting peptidomimetic studies

Why 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one Outperforms Generic Alternatives


Substituting 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one with the natural dipeptide L-alanyl-L-proline (CAS 13485-59-1), with regioisomeric pyrrolidin-2-ones, or with racemic mixtures introduces measurable differences in polarity, hydrogen-bonding topology, and stereochemical recognition that directly affect downstream synthetic outcomes and biological target engagement. The 3-oxo motif creates a ketone hydrogen-bond acceptor geometrically distinct from the carboxylic acid of natural dipeptides, while the (S)-configuration at the alanine α-carbon is essential for chiral recognition by proteases and other biological targets [1]. The compound's lower TPSA (63.4 vs. 83.6 Ų) and fewer H-bond donors (1 vs. 2) relative to L-alanyl-L-proline confer differentiated membrane permeability and metabolic stability profiles , while its single free amine enables direct coupling without deprotection—a feature absent in Boc- or Fmoc-protected analogs commonly used in peptide synthesis .

Natural dipeptide L-alanyl-L-proline: carboxylic acid alters H-bond topology and permeability; may not replicate target engagement
Regioisomeric 2-pyrrolidinone analogs: ketone orientation targets distinct protein classes, not proteases
Racemic mixtures or N-protected analogs: stereochemical ambiguity and extra deprotection steps compromise chiral recognition and synthesis efficiency

Quantitative Differentiation Evidence vs. Structural Analogs


Reduced Topological Polar Surface Area vs. L-Alanyl-L-proline

1-((S)-2-Amino-propionyl)-pyrrolidin-3-one exhibits a TPSA of 63.4 Ų, which is 24.2% lower than the 83.63 Ų TPSA of its closest natural dipeptide comparator L-alanyl-L-proline . This reduction arises from replacement of the proline carboxylic acid (–COOH) with a ketone (–C=O), eliminating one H-bond donor and one H-bond acceptor. The difference of 20.2 Ų exceeds the typical threshold (>20 Ų) considered meaningful for altering passive membrane permeability [1]. The compound's lower LogP (−0.865 vs. +0.047 for L-alanyl-L-proline) further indicates differentiated partitioning behavior, with implications for both oral bioavailability prediction and blood-brain barrier penetration models .

TPSA Reduction
Head-to-head
ΔTPSA = −20.23 Ų (−24.2%); ΔLogP = −0.912; ΔH-bond donors = −1
Supports passive permeability differentiation context; >20 Ų reduction may improve membrane penetration
Calculated from vendor datasheets; experimental validation recommended
Medicinal Chemistry Peptidomimetics ADME Optimization

3-Oxo Pyrrolidinone Scaffold as a Protease-Targeting Bioisostere

The 3-pyrrolidinone ring present in 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one is a validated proline bioisostere in HIV protease inhibitor design. Short pseudopeptides incorporating the 3-pyrrolidinone scaffold have demonstrated inhibition of HIV-1 replication in MT4 human lymphoid cells with IC50 values ranging from 1 to 10 μM [1]. This activity was directly compared to the native dipeptide bioisostere Boc-Phe-Pro, confirming that the 3-oxo replacement of the proline carboxylic acid retains—and in some analogs enhances—antiviral potency [1]. In contrast, the regioisomeric pyrrolidin-2-one scaffold places the ketone at a position that cannot geometrically recapitulate the proline carboxylate's hydrogen-bonding orientation, and is primarily explored for distinct targets such as potassium channels and anticonvulsant activity rather than protease inhibition [2]. While no published IC50 data exist specifically for the unelaborated 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one core, the scaffold-level precedent establishes that the 3-oxo positional isomer is mechanistically validated for protease-targeting applications, supporting its selection over 2-oxo analogs as a starting building block [3].

3-Oxo Bioisostere
Class-level
3-Pyrrolidinone pseudopeptide class: IC50 1–10 μM in HIV-1 MT4 assay; 2-oxo regioisomer: no reported protease activity
Scaffold class validated for protease inhibitor research; direct data for unelaborated core not available
Positional isomerism dictates target class specificity
Antiviral Drug Discovery HIV Protease Inhibition Proline Bioisosteres

Defined (S)-Stereochemistry for Chiral Recognition

1-((S)-2-Amino-propionyl)-pyrrolidin-3-one is supplied as the single (S)-enantiomer confirmed by the InChI stereochemical layer (InChIKey: DNPVEKGFQWHFFE-YFKPBYRVSA-N; /t5-/m0/s1) and canonical SMILES notation C[C@H](N)C(=O)N1CCC(=O)C1 . This configuration places the alanine methyl group in the L-configuration, matching the stereochemistry of proteinogenic L-alanine and thereby enabling proper chiral recognition by biological targets (e.g., proteases, transporters) [1]. By contrast, the racemic analog DL-2-amino-1-(pyrrolidin-1-yl)propan-1-one (CAS 56420-84-9) is commercially available but lacks stereochemical definition, exhibiting a TPSA of 46.33 Ų and LogP of 0.594—fundamentally different physicochemical properties due to the absent ketone and stereochemical ambiguity . The structurally elaborated analog numidargistat (CB-1158), which incorporates the identical (2S)-2-aminopropanoyl-pyrrolidine motif, demonstrates potent arginase inhibition (IC50 = 86 nM for ARG1, 296 nM for ARG2) that is strictly stereochemistry-dependent [2], underscoring that the (S)-configuration is not interchangeable with the (R)-enantiomer for biological applications.

Stereochemical Control
Reported
Single (S)-enantiomer (InChI /t5-/m0/s1); racemic analog: TPSA 46.33, LogP 0.594, absent ketone
Enantiomer-specific chiral recognition context; racemate introduces inactive/antagonistic component
Chiral identity from vendor COA; optical rotation not reported
Stereochemistry Chiral Resolution Enantioselective Synthesis

Free Primary Amine for Direct One-Step Derivatization

1-((S)-2-Amino-propionyl)-pyrrolidin-3-one bears a single free primary amine (H-bond donors = 1) available for direct amide coupling, reductive amination, urea formation, or sulfonamide synthesis without the need for a deprotection step . This contrasts with N-protected alanine-pyrrolidinone building blocks such as Boc-L-Ala-3-pyrrolidinone or Fmoc-L-Ala-3-pyrrolidinone, which require orthogonal deprotection (TFA for Boc; piperidine for Fmoc) before further elaboration. The elimination of one synthetic step per coupling iteration translates to higher atom economy and reduced purification burden in parallel synthesis workflows . The compound's single rotatable bond (vs. 2 for L-alanyl-L-proline) confers greater conformational rigidity, which is advantageous for generating libraries with well-defined spatial presentation of the amine for structure-activity relationship (SAR) studies . The availability of full analytical characterization (MSDS, NMR, HPLC, LC-MS) from suppliers such as Synblock ensures that procurement decisions can be based on verified identity and purity .

Synthetic Step Efficiency
Reported
1 coupling step with free NH2 vs. 2 steps for Boc-/Fmoc-protected analogs
Eliminates deprotection step; supports parallel synthesis and reduced cycle time
Assumes standard amide coupling; verify compatibility with sensitive groups
Peptide Synthesis Parallel Chemistry Combinatorial Library Construction

GHS Safety Classification for Standard Laboratory Handling

1-((S)-2-Amino-propionyl)-pyrrolidin-3-one is classified under GHS as Warning (Signal Word), with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is fully documented with precautionary statements (P261–P501) on vendor SDS documentation from Fluorochem and Leyan . In contrast, the hydrochloride salt form of the related compound 3-pyrrolidinone (3-pyrrolidinone hydrochloride) introduces additional corrosivity hazards associated with the HCl salt, requiring more stringent storage and handling protocols . The compound's recommended storage conditions—dry, sealed container at −20°C for long-term storage—are less demanding than those for the L-alanyl-L-proline dipeptide, which requires −20°C storage with protection from moisture due to its carboxylic acid functionality and higher hygroscopicity [1]. The availability of comprehensive safety documentation across multiple vendors reduces procurement risk by enabling direct comparison of hazard profiles before purchase.

Safety Profile
Reported
GHS07 Warning; H302/H315/H319/H335; storage dry, sealed, −20°C
Standard laboratory handling documented; compare hazard profiles before procurement
SDS from Fluorochem/Leyan; no corrosivity vs. HCl salt forms
Laboratory Safety Chemical Procurement Risk Assessment

Optimal Application Scenarios Based on Differentiation Evidence


Scaffold for Protease-Targeting Peptidomimetic Libraries

The 3-pyrrolidinone core of 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one has been validated in HIV protease inhibitor programs with cell-based IC50 values of 1–10 μM for elaborated pseudopeptide analogs [1]. The (S)-configured free amine allows direct coupling to diverse carboxylic acid building blocks in a single step, enabling rapid construction of focused protease inhibitor libraries. The reduced TPSA (63.4 vs. 83.6 Ų for native dipeptides) and decreased H-bond donor count (1 vs. 2) predict improved membrane permeability for intracellular target engagement [2]. Researchers targeting cathepsins, caspases, or viral proteases where proline recognition is critical should prioritize this scaffold over 2-pyrrolidinone regioisomers or fully reduced pyrrolidine analogs.

Chiral Building Block for Arginase Inhibitor Analogs

The (2S)-2-aminopropanoyl-pyrrolidine motif present in 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one is structurally conserved in numidargistat (CB-1158), a clinical-stage arginase inhibitor with IC50 values of 86 nM (ARG1) and 296 nM (ARG2) [3]. The 3-oxo group provides a synthetic handle for further functionalization (e.g., reductive amination, Grignard addition, or enolate alkylation) to introduce substituents at the pyrrolidine 3-position. The single (S)-enantiomer ensures that downstream analogs maintain the correct chiral configuration required for arginase active-site recognition. This compound serves as a more synthetically versatile starting point than the fully elaborated numidargistat for SAR exploration around the pyrrolidine core [3].

Physicochemically Optimized Replacement for L-Alanyl-L-proline

When optimizing peptide leads for oral bioavailability, replacement of the native L-alanyl-L-proline dipeptide with 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one achieves a calculated TPSA reduction of 24.2% (63.4 vs. 83.6 Ų) and lowers molecular weight by 30 g/mol (156.2 vs. 186.2) . The ketone bioisostere eliminates the ionizable carboxylic acid (pKa ~3.2 for L-alanyl-L-proline) while retaining hydrogen-bond acceptor capacity at the geometrically equivalent position. This substitution is particularly relevant for peptide programs targeting intracellular or CNS targets, where TPSA values below 70 Ų are associated with improved passive permeability [2]. The single rotatable bond (vs. 2 for the natural dipeptide) also reduces conformational entropy penalties upon target binding.

Parallel Library Synthesis Core with Reduced Deprotection Burden

For medicinal chemistry teams executing 96- or 384-well parallel synthesis campaigns, 1-((S)-2-Amino-propionyl)-pyrrolidin-3-one eliminates one deprotection step per compound compared to Boc- or Fmoc-protected analogs . With the free amine directly available for HATU/DIPEA-mediated amide coupling, reductive amination, or sulfonamide formation, the compound supports diverse reaction types without intermediate purification. The availability of the compound with NLT 98% purity and full analytical characterization (NMR, HPLC, LC-MS) from vendors such as Synblock and Leyan ensures batch-to-batch consistency across library production runs . The GHS Warning-level hazard classification permits standard laboratory handling without specialized containment .

Application
Selection Property
Validation Focus
Protease-targeting peptidomimetic libraries
3-Oxo pyrrolidinone scaffold with free (S)-amine
Protease recognition and membrane permeability context
Arginase inhibitor analog development
Chiral (2S)-aminopropanoyl-pyrrolidine motif
Enantiomer-specific arginase active-site recognition context
Bioisosteric replacement for L-alanyl-L-proline in oral peptide leads
Reduced TPSA and H-bond donor profile
Passive permeability and conformational rigidity context
Parallel synthesis campaigns
Free amine for one-step derivatization
Synthetic step efficiency and batch consistency context
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